
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a chloro-substituted pyridine ring with an isopropoxy group and a methylmethanamine moiety, makes it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine involves several steps, typically starting with the chlorination of a pyridine derivative. The isopropoxy group is introduced through an etherification reaction, followed by the addition of the N-methylmethanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids under palladium catalysis
Aplicaciones Científicas De Investigación
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an immunomodulating agent, useful in treating autoimmune diseases and cancer.
Biological Studies: The compound is used in studying molecular interactions and pathways, particularly those involving pyridine derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, including immunomodulation and inhibition of specific pathways involved in disease progression .
Comparación Con Compuestos Similares
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine can be compared with other pyridine derivatives, such as:
5-Chloro-2-isopropoxypyridin-3-ylboronic acid: Similar in structure but with a boronic acid group, used in different coupling reactions.
Biaryl acyl-sulfonamide compounds: These compounds share some structural features and are used as sodium channel inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15ClN2O |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
1-(5-chloro-6-propan-2-yloxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15ClN2O/c1-7(2)14-10-9(11)4-8(5-12-3)6-13-10/h4,6-7,12H,5H2,1-3H3 |
Clave InChI |
YJQPCJPTWIZQIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=N1)CNC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


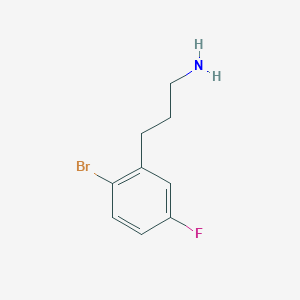
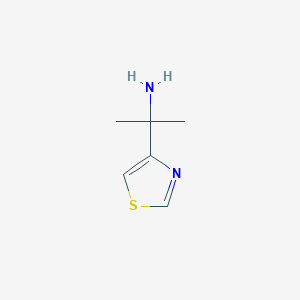
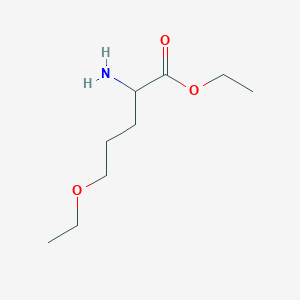
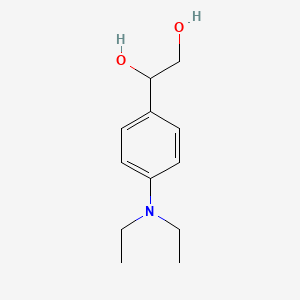


![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)
![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
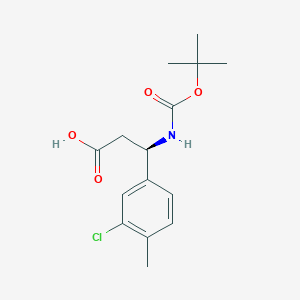
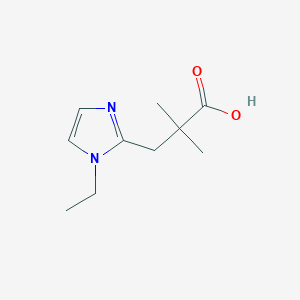

![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)

